molecular formula C9H4ClFN2O2 B1600696 4-Chloro-6-fluoro-3-nitro-quinoline CAS No. 99010-07-8

4-Chloro-6-fluoro-3-nitro-quinoline

Cat. No.: B1600696
CAS No.: 99010-07-8
M. Wt: 226.59 g/mol
InChI Key: JTKXABQYVUAKJV-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-3-nitro-quinoline is a useful research compound. Its molecular formula is C9H4ClFN2O2 and its molecular weight is 226.59 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-6-fluoro-3-nitro-quinoline is a member of the quinoline family, characterized by its fused benzene and pyridine rings. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

The molecular formula of this compound is C10H6ClF N2O2, with a molecular weight of approximately 226.594 g/mol. The presence of halogen substituents (chlorine and fluorine) and a nitro group significantly influences its reactivity and biological interactions.

Biological Activities

Antibacterial Activity
Research indicates that nitroquinoline derivatives exhibit potent antibacterial properties. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria in the range of 0.58 to 0.65 µg/mL, suggesting that similar activities may be expected from this compound due to structural similarities .

Anticancer Activity
The anticancer potential of quinoline derivatives has been well-documented. Compounds with similar structures have demonstrated activity against various cancer cell lines, indicating that this compound could also possess significant anticancer properties. Studies have highlighted the ability of such compounds to inhibit key enzymes involved in cancer cell proliferation.

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For example, quinoline derivatives can inhibit DNA synthesis or interfere with enzyme activity, leading to their antibacterial and anticancer effects .

Synthesis and Derivative Studies

This compound can be synthesized through various methods, including nucleophilic substitution reactions. Its synthesis often involves the introduction of halogen substituents at specific positions on the quinoline ring, which can enhance biological activity .

Table 1: Comparison of Biological Activities of Nitroquinoline Derivatives

Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntibacterial
7-Chlorochloro-1-cyclopropyl0.58Antibacterial
7-Ethoxy derivative0.65Antibacterial
Various quinoline derivativesVariesAnticancer

Case Studies

  • Antibacterial Screening : A study investigated the antibacterial properties of several nitroquinoline derivatives, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the quinoline structure could enhance activity, providing insights into the design of more effective antibacterial agents .
  • Anticancer Evaluation : In vitro studies on quinoline derivatives showed promising results against various cancer cell lines, with some compounds exhibiting low micromolar activity. This suggests that further exploration of this compound could lead to the discovery of novel anticancer therapies .

Scientific Research Applications

Antibacterial Properties

Quinoline derivatives, including 4-chloro-6-fluoro-3-nitro-quinoline, have been extensively studied for their antibacterial activities. The nitro group is known to enhance the compound's ability to inhibit bacterial growth by interfering with nucleic acid synthesis. Research indicates that compounds with similar structures can exhibit potent activity against various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interact with DNA and inhibit cell proliferation. Studies have shown that nitroquinolines can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The unique electronic properties imparted by the halogen substituents may enhance its binding affinity to biological targets involved in tumor growth.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing new therapeutic agents. Its structural modifications can lead to derivatives with improved potency and selectivity against specific biological targets. Researchers are actively exploring these derivatives for their potential use in treating infections and cancers .

Agrochemicals

The compound's reactivity also makes it suitable for applications in agrochemicals, where it can be used as an intermediate in synthesizing pesticides or herbicides. The incorporation of halogen atoms often enhances the efficacy of such compounds against pests while reducing environmental impact.

Case Studies

Several studies highlight the applications of this compound:

  • Antibacterial Activity Study : A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies indicated that this compound derivatives showed promising cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support further exploration into its mechanism of action and therapeutic applications .

Properties

IUPAC Name

4-chloro-6-fluoro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKXABQYVUAKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445405
Record name 4-chloro-6-fluoro-3-nitro-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99010-07-8
Record name 4-Chloro-6-fluoro-3-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99010-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-fluoro-3-nitro-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.3 g (11 mmol) of 6-fluoro-3-nitro-quinolin-4-ol (Example 19b) in 12 ml POCl3 are heated kept at 130° C. for 4 h. The reaction mixture is cooled to 0° C. and poured into ice-water. A precipitate is formed, which is filtered off and washed with water. The solid material is dissolved in CH2Cl2 and washed with 0.1N NaOH and water. After drying the organic phase over MgSO4, the solvent is evaporated to dryness. The residue is dissolved in a few ml of CH2Cl2 and hexane is added. The title compound precipitates and is filtered off. Drying is done at 60° C. (high-vacuum) overnight. NMR (DMSO-d6): 9.38/s (1H), 8.32/d×d (1H), 8.18/d×d (1H) and 8.02/d×t (1H); HPLC: tret=11.82 min (Grad 1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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